molecular formula C10H7N3 B1270468 2-(Amino(phenyl)methylene)malononitrile CAS No. 3336-65-0

2-(Amino(phenyl)methylene)malononitrile

Cat. No.: B1270468
CAS No.: 3336-65-0
M. Wt: 169.18 g/mol
InChI Key: OPDQNNKNESHBCX-UHFFFAOYSA-N
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Description

2-(Amino(phenyl)methylene)malononitrile is an organic compound with the molecular formula C10H7N3 It is a derivative of malononitrile, featuring an amino group and a phenyl group attached to a methylene bridge

Scientific Research Applications

2-(Amino(phenyl)methylene)malononitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Safety and Hazards

2-(Amino(phenyl)methylene)malononitrile is toxic by ingestion and may severely irritate skin and eyes. It may polymerize violently if exposed to temperatures above 266 °F .

Future Directions

Malononitrile dimer, a precursor reactant, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products have potential applications in pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors . Therefore, the future directions of 2-(Amino(phenyl)methylene)malononitrile research could involve exploring its potential in these areas.

Biochemical Analysis

Biochemical Properties

2-(Amino(phenyl)methylene)malononitrile plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in reactions involving nucleophilic addition and condensation. The compound’s interaction with enzymes such as cytochrome P450 and glutathione S-transferase can lead to the formation of reactive intermediates, which are essential for studying enzyme kinetics and mechanisms .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the MAPK/ERK pathway, leading to changes in gene expression and promoting cell proliferation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by forming a covalent bond with the heme group, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell proliferation and enhancing metabolic activity . At high doses, it can exhibit toxic effects, including cell death and organ damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of reactive intermediates that participate in various biochemical reactions . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Amino(phenyl)methylene)malononitrile can be synthesized through the condensation reaction of malononitrile with aniline in the presence of a base. The reaction typically involves the following steps:

    Reactants: Malononitrile and aniline.

    Catalyst: A base such as sodium ethoxide or potassium carbonate.

    Solvent: Ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours.

The general reaction scheme is as follows:

Malononitrile+AnilineBase, SolventThis compound\text{Malononitrile} + \text{Aniline} \xrightarrow{\text{Base, Solvent}} \text{this compound} Malononitrile+AnilineBase, Solvent​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Equipped with reflux condensers to maintain the reaction temperature.

    Continuous Stirring: To ensure uniform mixing of reactants.

    Purification: The product is purified through recrystallization or distillation to obtain high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Amino(phenyl)methylene)malononitrile undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The nitrile groups can participate in nucleophilic addition reactions.

    Cyclization: The compound can undergo cyclization to form heterocyclic compounds.

    Condensation: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds.

    Cyclization: Catalysts like acids or bases to facilitate ring closure.

    Condensation: Aldehydes or ketones in the presence of a base.

Major Products

    Nucleophilic Addition: Formation of substituted amines.

    Cyclization: Formation of heterocyclic compounds such as pyridines or quinolines.

    Condensation: Formation of Schiff bases or imines.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: The parent compound, which lacks the amino and phenyl groups.

    2-Aminoprop-1-ene-1,1,3-tricarbonitrile: A similar compound with different substituents.

    Benzylidenemalononitrile: Another derivative with a benzylidene group.

Uniqueness

2-(Amino(phenyl)methylene)malononitrile is unique due to the presence of both an amino group and a phenyl group, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

2-[amino(phenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDQNNKNESHBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353303
Record name [Amino(phenyl)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3336-65-0
Record name [Amino(phenyl)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(AMINO-PHENYL-METHYLENE)-MALONONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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